trans-2-Amino-2,3-dihydro-1H-inden-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 |
InChI Key |
HRWCWYGWEVVDLT-RKDXNWHRSA-N |
SMILES |
C1C(C(C2=CC=CC=C21)O)N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N |
Origin of Product |
United States |
Significance of Trans 2 Amino 2,3 Dihydro 1h Inden 1 Ol As a Chiral Scaffold in Contemporary Organic Synthesis
The rigid, bicyclic framework of trans-2-amino-2,3-dihydro-1H-inden-1-ol makes it an exceptional chiral scaffold. In asymmetric synthesis, where the goal is to create a specific three-dimensional arrangement of atoms, such scaffolds are crucial. They act as a foundation upon which new stereocenters can be built with a high degree of control. The conformational rigidity of the indane system minimizes unwanted flexibility, allowing for more predictable and selective chemical reactions.
This compound and its derivatives have been successfully employed as chiral auxiliaries and ligands in a variety of asymmetric transformations. For instance, they have been instrumental in the stereoselective reduction of ketones and the formation of carbon-carbon bonds with high enantiomeric purity. The strategic placement of the amino and hydroxyl groups in a trans configuration provides a well-defined chiral environment that can effectively influence the stereochemical outcome of a reaction.
Research has demonstrated the utility of trans-aminoindanol derivatives in various catalytic processes. For example, chlorotitanium enolates derived from a thiazolidinethione chiral auxiliary, which is synthesized from trans-1-amino-2-indanol, have shown excellent diastereoselectivities in aldol (B89426) additions. researchgate.net This highlights the compound's role in facilitating the creation of specific stereoisomers, which is a fundamental challenge in modern synthetic chemistry.
Overview of Stereoisomeric Forms of Aminoindanol and Their Differential Importance in Chiral Applications
Regioselective and Diastereoselective Synthesis
The synthesis of the trans diastereomer of 2-amino-1-indanol requires precise control over the introduction of the amino and hydroxyl functionalities onto the indane scaffold.
Chemical Transformations from Cyclic Precursors (e.g., from bromoindanols, indene (B144670) derivatives, or indanones)
A primary strategy for synthesizing racemic trans-aminoindanol begins with indene. A common route involves the formation of a halohydrin, which establishes the trans stereochemistry. For instance, the treatment of indene with N-bromosuccinimide (NBS) in an aqueous solvent mixture like tetrahydrofuran (B95107) (THF) yields trans-2-bromoindan-1-ol. researchgate.netnih.gov This reaction proceeds via a bromonium ion intermediate, which is attacked by water in an anti-fashion, setting the trans relationship between the bromine and hydroxyl groups.
From this trans-bromohydrin, the amino group can be introduced. A two-step sequence involving nucleophilic substitution with sodium azide (B81097) (NaN₃) gives racemic trans-1-azidoindan-2-ol, which upon reduction of the azide group (e.g., via catalytic hydrogenation) affords the target racemic trans-1-amino-2-indanol. researchgate.net Alternatively, direct treatment of trans-2-bromoindan-1-ol with ammonia (B1221849) can yield trans-1-aminoindan-2-ol, a reaction believed to proceed through an epoxide intermediate that is subsequently opened by ammonia. nih.gov
Another major pathway starts with the epoxidation of indene to form indene oxide. The subsequent ring-opening of this epoxide with an amine or an azide nucleophile occurs via an SN2 mechanism, resulting in the inversion of configuration at the attacked carbon. This nucleophilic attack at one of the epoxide carbons leads directly to the formation of a trans-1,2-substituted indane framework. nih.govmdpi.com
Syntheses starting from indanones are also documented. For example, 1-indanone (B140024) can be converted into an α-hydroxy oxime-ether intermediate. Stereoselective reduction of this precursor with a borane-THF complex can produce a mixture of cis- and trans-aminoindanols, from which the trans isomer can be isolated. nih.gov
Chemo-Enzymatic and Biocatalytic Pathways for Selective Preparation
Chemo-enzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts. mdpi.com These pathways are particularly effective for producing enantiomerically enriched trans-aminoindanols, often through the kinetic resolution of a racemic mixture. nih.govmdpi.com
A prominent strategy is the lipase-catalyzed kinetic resolution of racemic trans-aminoindanol precursors. researchgate.netnih.gov Lipases, such as those from Pseudomonas sp. (e.g., Lipase (B570770) PS Amano), can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor like vinyl acetate (B1210297). nih.govmdpi.comnih.gov For example, when racemic trans-1-azidoindan-2-ol is subjected to these conditions, one enantiomer is converted to its acetate ester while the other remains largely unreacted. nih.govmdpi.com This allows for the straightforward separation of the highly enantiopure alcohol and the corresponding acetate, which can then be hydrolyzed back to the alcohol of the opposite configuration. This method provides access to both enantiomers of the target compound from a single racemic precursor. nih.govresearchgate.net
| Enzyme | Substrate | Conditions | (1S,2S)-Alcohol Product | (1R,2R)-Acetate Product | Reference |
|---|---|---|---|---|---|
| Lipase PS (Amano) | (±)-trans-1-Azidoindan-2-ol | Vinyl acetate, tert-butyl methyl ether | 48% yield, >99% ee | 49% yield, 98% ee | nih.gov |
| Lipase PS 30 | (±)-trans-1-Azidoindan-2-ol | Isopropenyl acetate, DME | 46% yield, >96% ee | 44% yield, >96% ee | mdpi.com |
Furthermore, transaminases (ATAs) have been employed in the asymmetric synthesis of trans-aminoindanol. mdpi.com In one report, (R)-2-hydroxyindanone was converted into trans-(1R,2R)-1-amino-2-indanol with high diastereoselectivity (>98% de) using an ω-transaminase with (S)-1-aminoindan as the amino donor. nih.gov This biocatalytic reductive amination directly establishes the desired stereochemistry.
Enantioselective Preparation Strategies
To avoid the 50% theoretical yield limit of kinetic resolutions, enantioselective methods that create the desired stereoisomer from an achiral or prochiral precursor are highly sought after.
Asymmetric Catalytic Reduction Approaches
Asymmetric reduction of a prochiral ketone is a powerful method for establishing a chiral alcohol center. In the context of trans-aminoindanol synthesis, this approach could be applied to a precursor such as 2-amino-1-indanone. The reduction of the ketone functionality using a chiral catalyst system, for example, a ruthenium or rhodium complex with a chiral ligand, would generate the hydroxyl group with a specific stereochemistry. The diastereoselectivity (trans vs. cis) would depend on the directing influence of the adjacent amino group and the nature of the catalyst. While many studies use aminoindanol itself as a ligand for such reductions, the synthesis of aminoindanol can be achieved via the asymmetric reduction of precursors like α-hydroxy oxime-ethers. nih.gov
A related biocatalytic approach is the asymmetric reductive amination of a ketone. As mentioned previously, the conversion of (R)-2-hydroxyindanone using a transaminase is an effective method for producing enantiomerically pure trans-(1R,2R)-aminoindanol. nih.gov This enzymatic process combines ketone reduction and amination in a single, highly stereoselective step.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are enantiopure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netthieme-connect.com After the desired chiral centers are created, the auxiliary is removed.
For the synthesis of trans-aminoindanol, a chiral auxiliary could be used to control the stereochemistry of reactions that form the indane ring or functionalize a pre-existing ring. For example, an achiral indanedione could be condensed with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral enaminone. mdpi.com A subsequent diastereoselective reduction of the ketone would set the stereochemistry of the hydroxyl group relative to the directing auxiliary. Hydrolysis of the enamine and removal of the auxiliary would then yield the chiral amino alcohol.
Another strategy involves using starting materials from the "chiral pool." For instance, D-phenylalanine was used as a chiral precursor for cis-aminoindanol. mdpi.com A similar approach could be envisioned for the trans isomer, where the inherent chirality of the amino acid is used to control the stereochemical configuration of the final product after cyclization and functional group manipulation.
Chromatographic and Non-Chromatographic Chiral Resolution Techniques
Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This can be achieved through various methods, both with and without chromatography.
The enzymatic kinetic resolution using lipases, as described in section 2.1.2, is a highly effective non-chromatographic resolution technique. nih.govnih.gov
Another widely used non-chromatographic method is classical resolution via the formation of diastereomeric salts. libretexts.org This involves reacting the racemic trans-aminoindanol (a base) with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orggoogle.com This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated in pure form, treatment with a simple acid or base cleaves the salt, liberating the enantiomerically pure amino alcohol and recovering the resolving agent. google.com This method has been successfully applied to resolve racemic trans-1-amino-6-nitroindan-2-ol, a derivative of the target compound. researchgate.net
| Racemic Substrate | Resolving Agent | Isolated Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (±)-trans-1-Amino-6-nitroindan-2-ol | (+)-(S)-L-Mandelic Acid | (1R,2R)-1-Amino-6-nitroindan-2-ol | 34% | ≥98% | researchgate.net |
| (1S,2S)-1-Amino-6-nitroindan-2-ol | 17% | ≥97.6% |
Chromatographic resolution, particularly chiral High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative tool for separating enantiomers. google.comnih.gov The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture. As the mixture passes through the column, one enantiomer is retained more strongly than the other, leading to their separation. A wide variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides, which are effective for resolving polar compounds like amino alcohols.
Enzymatic Kinetic Resolution for Enantiomer Separation
Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. nih.govmdpi.com In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This difference in reaction rates allows for the separation of the two enantiomers. Lipases are commonly employed enzymes for the resolution of alcohols and their derivatives due to their broad substrate scope and high enantioselectivity. researchgate.net
A pertinent example related to the synthesis of chiral aminoindanols involves the resolution of a key precursor, racemic trans-1-azidoindan-2-ol. In this process, a lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.
For instance, the enzymatic acylation of racemic trans-1-azido-2-indanol using Lipase PS 30 with isopropenyl acetate as the acyl donor effectively separates the enantiomers. The unreactive (1S,2S)-azido alcohol can be recovered with high enantiomeric excess, while the acylated (1R,2R)-enantiomer is also produced with high purity. These separated azido-alcohols can then be converted to the corresponding enantiopure amino-indanols.
Table 1: Example of Enzymatic Kinetic Resolution of trans-1-Azido-2-indanol
| Enantiomer | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| (1S,2S) | Unreacted Alcohol | 46% | >96% |
Deracemization Methodologies
Deracemization is a highly efficient process that converts a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. This contrasts with kinetic resolution, where the maximum yield for a single enantiomer is 50%. Chemoenzymatic deracemization strategies are particularly effective for amino alcohols.
One such strategy involves a one-pot reaction cascade using two complementary enzymes. The process for β-amino alcohols typically employs an enantioselective oxidase and a transaminase. nih.gov The cycle begins with the selective oxidation of one enantiomer (e.g., the (R)-enantiomer) by an amino acid oxidase to form an intermediate amino ketone. This intermediate is then stereoselectively aminated by a ω-transaminase, converting it back into the amino alcohol, but this time as the desired (S)-enantiomer. nih.gov This process effectively converts the unwanted enantiomer into the desired one, leading to a high yield and enantiomeric excess of the target molecule. nih.gov
This methodology has been successfully applied to various β-amino alcohols, achieving excellent conversions (78–94%) and enantiomeric excess (>99%). nih.gov The application of this principle to trans-2-Amino-2,3-dihydro-1H-inden-1-ol would involve the selective oxidation of one enantiomer to 2-amino-1-indanone, followed by the stereoselective reductive amination to yield the other enantiomer.
Enantioselective Liquid-Liquid Extraction Methodologies
Enantioselective liquid-liquid extraction (ELLE) is a separation technique based on the principles of host-guest chemistry. nih.govnih.gov It utilizes a chiral host molecule, which is soluble in one liquid phase, to selectively bind and transport one enantiomer of a racemic guest from a second, immiscible liquid phase. nih.govnih.gov This method offers a promising alternative to chromatography for chiral separations due to its potential for scalability. researchgate.net
The efficiency of ELLE is highly dependent on the choice of the chiral host, the solvent system, pH, and temperature. nih.gov SPINOL-based phosphoric acids (SPAs) have emerged as effective chiral hosts for the resolution of 1,2-amino alcohols. nih.gov Research has demonstrated the capability of these hosts to discriminate between the enantiomers of aminoindanol derivatives.
In a study using various substituted SPA hosts, significant enantioselectivity was observed for the extraction of a positional isomer of the target compound. The operational selectivity (α op), a measure of the separation efficiency, was found to be dependent on the specific host used.
Table 2: Enantioselective Liquid-Liquid Extraction of an Aminoindanol Isomer with SPINOL-based Phosphoric Acid (SPA) Hosts
| Chiral Host | Guest Compound | Operational Selectivity (α op) |
|---|---|---|
| SPA 2 (6,6′-phenyl substituted) | trans-inden-2-ol | 3.8 |
Data from a study on related 1,2-amino-alcohols demonstrating the principle of the methodology. nih.gov
Asymmetric Silylation for Kinetic Resolution
Asymmetric silylation is a non-enzymatic method for kinetic resolution that has been successfully applied to both alcohols and amines. frontiersin.org The strategy involves the use of a prochiral silylating agent in the presence of a chiral catalyst. The catalyst directs the silylation to occur preferentially on one enantiomer of the racemic substrate, allowing the silylated and unsilylated enantiomers to be separated.
For the kinetic resolution of amines, a copper-hydride catalyzed dehydrogenative Si-N coupling reaction has been developed. frontiersin.org In this process, a racemic amine is reacted with a prochiral dihydrosilane in the presence of a copper catalyst complexed with a chiral ligand, such as (R,R)-Ph-BPE. The chiral complex facilitates the stereoselective transfer of a silyl (B83357) group to one of the amine enantiomers. The differing reactivity of the two enantiomers with the chiral catalyst-reagent complex leads to the resolution, with good to synthetically useful selectivity factors being achieved for various aromatic amines. frontiersin.org This principle is applicable to the amino group in this compound for its kinetic resolution.
Principles of Sustainable Chemical Synthesis Applied to Aminoindanol Production
The production of specialty chemicals like this compound is increasingly guided by the principles of sustainable or "green" chemistry. mdpi.com This philosophy encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com
Key principles of green chemistry relevant to aminoindanol production include:
Waste Prevention : Methodologies like deracemization are inherently sustainable as they aim to convert the entire racemic starting material into the desired product, minimizing the waste associated with discarding an unwanted enantiomer.
Catalysis : The use of catalytic methods, both enzymatic and chemo-catalytic, is superior to stoichiometric reagents. The advanced methodologies described, such as enzymatic resolution, ELLE with a catalytic amount of a chiral host, and asymmetric silylation, all rely on catalysts that can be used in small amounts and potentially recycled and reused. researchgate.net
Design for Energy Efficiency : Biocatalytic methods, such as enzymatic resolutions, often proceed under mild conditions (ambient temperature and pressure), significantly reducing the energy requirements of the synthesis compared to traditional chemical methods that may require heating or cooling.
Use of Renewable Feedstocks : While not always directly applicable to the core structure of aminoindanol, sustainable principles encourage sourcing starting materials from renewable biomass where possible.
Safer Solvents and Auxiliaries : Green chemistry promotes the use of safer solvents. Techniques like liquid-liquid extraction are being developed with more environmentally benign solvent systems.
By integrating highly selective enzymatic and catalytic resolution techniques, chemists can produce enantiopure this compound more efficiently and with a smaller environmental footprint, aligning the synthesis with the core tenets of sustainable chemical manufacturing.
Comprehensive Stereochemical Characterization and Purity Assessment
Elucidation of Absolute and Relative Stereochemistry
The spatial arrangement of the amino and hydroxyl groups on the indane scaffold defines the compound's stereoisomers. The trans configuration indicates that these two functional groups are on opposite sides of the five-membered ring. The absolute configuration at the two stereocenters, C1 and C2, is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to possible enantiomers such as (1R,2R) and (1S,2S). The definitive assignment of these configurations relies on powerful analytical techniques.
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For trans-2-Amino-2,3-dihydro-1H-inden-1-ol, a suitable single crystal can be subjected to X-ray analysis to establish the trans relationship between the amino and hydroxyl groups and to assign the absolute configuration (e.g., 1R,2R or 1S,2S) with high confidence. mdpi.comresearchgate.net
The process involves mounting a crystal and collecting diffraction data as it is rotated in an X-ray beam. mdpi.com The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. The crystallographic data provides a definitive confirmation of the relative stereochemistry and, through the use of anomalous dispersion, the absolute stereochemistry.
Table 1: Representative Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, triclinic) in which the compound crystallizes. researchgate.net |
| Space Group | The specific symmetry group of the crystal lattice (e.g., P21/c). researchgate.net |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com |
| Z Value | The number of molecules per unit cell. mdpi.com |
| Final R-indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This table represents typical parameters obtained from an X-ray crystallography experiment. Actual values are specific to the crystal being analyzed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. intermediateorgchemistry.co.uk For this compound, advanced NMR techniques provide critical information about its stereochemistry. researchgate.net
Nuclear Overhauser Effect (NOE) NMR: NOE spectroscopy detects the transfer of nuclear spin polarization through space between protons that are in close proximity (typically < 5 Å). intermediateorgchemistry.co.uknumberanalytics.com In the context of this compound, NOE experiments can confirm the trans relative stereochemistry. Irradiation of the proton at C1 (H1) would be expected to show an NOE enhancement to the proton at C2 (H2) if they were on the same side of the ring (cis). The absence of a significant NOE between H1 and H2, coupled with NOEs to other nearby protons, would support the trans configuration. rsc.orgresearchgate.netanu.edu.au
Karplus Equation: The Karplus equation describes the empirical relationship between the three-bond coupling constant (³J) of two vicinal protons and the dihedral angle between them. wikipedia.orgacs.org This relationship is invaluable for determining the conformation of the five-membered ring in this compound and confirming the trans arrangement of the substituents. nih.govnih.govresearchgate.net
The equation is generally expressed as: J(φ) = Acos²(φ) + Bcos(φ) + C
Where:
J is the vicinal coupling constant.
φ is the dihedral angle.
A, B, and C are empirically derived parameters. wikipedia.org
By measuring the ³J coupling constant between H1 and H2, the corresponding dihedral angle can be estimated. For a trans relationship, a specific range of dihedral angles is expected, which in turn corresponds to a predictable ³J value. This calculated value can then be compared to the experimentally observed coupling constant from the ¹H NMR spectrum to confirm the stereochemistry. nih.gov
Quantitative Determination of Enantiomeric and Diastereomeric Excess
Beyond determining the stereochemical identity, it is crucial to quantify the purity of a specific stereoisomer in a sample. This is expressed as enantiomeric excess (ee) and diastereomeric excess (de). nih.govnumberanalytics.com
Enantiomeric Excess (ee): The measure of the excess of one enantiomer over the other in a mixture. ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Diastereomeric Excess (de): The measure of the excess of one diastereomer over the other. de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| * 100
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers and diastereomers. uma.esheraldopenaccess.ussigmaaldrich.comchromatographytoday.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. mdpi.com
For the analysis of this compound, a suitable chiral column, such as one based on derivatized polysaccharides (e.g., Chiralpak® series), is selected. researchgate.netsigmaaldrich.com The sample is dissolved in an appropriate mobile phase and injected into the HPLC system. The enantiomers of the trans isomer will separate into two distinct peaks, and the diastereomeric cis isomers, if present, would also elute at different times. nih.govresearchgate.net The area under each peak is proportional to the concentration of that isomer, allowing for the precise calculation of both enantiomeric and diastereomeric excess. heraldopenaccess.us
Table 2: Example of Chiral HPLC Parameters for Stereoisomer Separation
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | e.g., Chiralpak IB, Larihc CF6-P researchgate.net |
| Mobile Phase | e.g., Acetonitrile/Methanol with additives like TFA and TEA researchgate.net |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
These parameters are illustrative and require optimization for specific applications and instruments.
NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs). semmelweis.hufrontiersin.orgnih.govunipi.it CSAs are enantiomerically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the enantiomers of this compound.
When a CSA is added to a solution of the racemic or enantioenriched aminoindanol (B8576300) in an NMR tube, the protons of the two enantiomers will exhibit different chemical shifts. researchgate.net The integration of these now distinct signals allows for the direct quantification of the enantiomeric ratio and the calculation of the enantiomeric excess. semmelweis.hufrontiersin.org Commonly used CSAs for amines and alcohols include chiral acids or their derivatives.
The magnitude of the chemical shift difference (Δδ) between the signals of the diastereomeric complexes is a key factor in the success of this method. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol |
Pioneering Applications in Asymmetric Catalysis and Chiral Ligand Design
The Role of trans-2-Amino-2,3-dihydro-1H-inden-1-ol as a Chiral Building Block
As a chiral building block, this compound provides a pre-defined stereochemical framework that can be incorporated into larger, more complex molecular architectures, ensuring the transfer of chirality into the final product.
This compound is a versatile starting material for the synthesis of other valuable chiral molecules. Chiral amino alcohols are crucial structural motifs found in a vast array of synthetic and natural bioactive compounds. researchgate.netresearchgate.net The development of synthetic routes to enantiomerically pure vicinal amino alcohols has traditionally depended on derivatizing compounds from the chiral pool, such as amino acids. mdpi.com However, molecules like aminoindanol (B8576300) offer alternative and efficient pathways. mdpi.com
For example, the synthesis of both enantiomers of cis-1-amino-2-indanol has been reported starting from racemic trans-1-azido-2-indanol, a direct precursor to trans-aminoindanol. nih.gov In a key step, enzymatic acylation with lipase (B570770) PS 30 selectively acylates one enantiomer, allowing for the separation of the two trans-azido alcohol enantiomers, (1S,2S)- and (1R,2R)-26, both with high enantiomeric excess (>96%). nih.gov These separated enantiomers can then be converted to the corresponding trans-amino alcohols or serve as precursors for other complex chiral molecules. This demonstrates the role of the trans isomer as a critical intermediate in accessing other chiral building blocks. nih.gov The aminoindanol framework itself is considered a vital source of chirality, in part because it is conformationally constrained by the methylene (B1212753) bridge, making it a powerful chiral auxiliary. rsc.org
The well-defined spatial arrangement of the amino and hydroxyl groups on the indane skeleton makes this compound an important intermediate for constructing intricate molecular scaffolds with significant biological activity. One of the most prominent examples is its role in the synthesis of the HIV protease inhibitor, Indinavir Sulfate. nih.gov The specific chirality imparted by the aminoindanol core is essential for the drug's ability to bind effectively to its molecular target. nih.gov
Beyond pharmaceuticals, the aminoindanol structure is the key moiety in widely used chiral ligands such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)). nih.gov These ligands are celebrated for their effectiveness in a multitude of asymmetric catalytic reactions. Furthermore, the aminoindanol scaffold has been used to create chiral receptors for the enantioselective recognition of carboxylic acids and as a chiral auxiliary in the synthesis of natural products like pyrrolam A. nih.gov
Design and Development of Aminoindanol-Derived Chiral Ligands and Catalysts
The true potential of this compound is fully realized when it is used to create catalysts and ligands that actively direct the stereochemical outcome of a chemical reaction. Its rigid framework allows for the creation of a well-defined chiral environment around a catalytic center.
One of the most successful applications of aminoindanol is in the formation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. researchgate.net These catalysts are exceptionally effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. researchgate.netrsc.orgnih.gov Oxazaborolidine catalysts derived from cis-1-amino-2-indanol, a stereoisomer of the trans compound, are noted to be particularly efficient compared to those derived from other chiral amino alcohols. nih.govrsc.org
A study by Ismail, Prasad, and Kumar described the in situ generation of a chiral oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium (B224687) borohydride, and methyl iodide. rsc.org This system proved highly effective for the asymmetric reduction of various prochiral ketones, affording the corresponding chiral alcohols with high enantiomeric excess (ee). rsc.org
Table 1: Enantioselective Reduction of Prochiral Ketones using an in situ Generated Oxazaborolidine Catalyst Derived from cis-1-Amino-2-indanol Data sourced from Ismail, I. M., et al. (2018). rsc.org
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | (R)-1-Phenylethanol | 85 | 95 |
| 4-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | 82 | 96 |
| 3-Methylacetophenone | (R)-1-(m-Tolyl)ethanol | 84 | 92 |
| 2-Methylacetophenone | (R)-1-(o-Tolyl)ethanol | 80 | 90 |
| 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 88 | 94 |
| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 86 | 96 |
This data clearly demonstrates the catalyst's ability to produce chiral alcohols with high stereoselectivity across a range of electronically and sterically diverse substrates. rsc.org The predictable stereochemistry and high efficiency make these aminoindanol-derived catalysts powerful tools in organic synthesis. researchgate.net
Derivatization of the amino and alcohol functionalities of aminoindanol allows for the creation of novel ligand classes. A phosphinite derivative, easily prepared in two steps from commercially available aminoindanol, has been shown to be an effective catalyst for the enantioselective acylation of diols. rsc.org This transformation is particularly useful for the asymmetric desymmetrization of meso-diols, creating valuable chiral building blocks from achiral starting materials.
In a study, the phosphinite catalyst derived from (1S,2R)-1-amino-2-indanol was used at a 5 mol % loading to catalyze the acylation of various meso-1,2-diols. rsc.org The reaction afforded the corresponding monoesters with high levels of enantioselectivity. rsc.org
Table 2: Enantioselective Acylation of meso-1,2-Diols Catalyzed by an Aminoindanol-Derived Phosphinite Data sourced from a 2012 study on enantioselective acylation. rsc.org
| Diol Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| cis-1,2-Cyclohexanediol | 86 | 95 |
| cis-1,2-Cyclopentanediol | 85 | 90 |
The success of this catalyst highlights the modularity of the aminoindanol scaffold, where replacing the boron in an oxazaborolidine with phosphorus leads to a completely different, yet highly effective, type of asymmetric transformation. rsc.org
The aminoindanol scaffold has been used to construct ligands for a variety of transition metal-catalyzed reactions, leveraging the unique stereoelectronic properties of the ligand to control the stereochemical outcome at the metal center.
Chromium-catalyzed ene reactions: The application of this compound-derived ligands in chromium-catalyzed asymmetric ene reactions is not prominently documented in the surveyed literature. While chromium catalysis is a significant area of research for asymmetric C-C bond formation, including radical additions, specific examples utilizing this ligand for ene reactions were not identified. nih.gov
Magnesium-catalyzed conjugate additions: Chiral ligands are essential for developing magnesium-catalyzed asymmetric conjugate additions (Michael additions). researchgate.netdntb.gov.uarsc.org An aminoindanol-derived catalyst has been successfully employed in the enantioselective Michael addition of amino ester imines to acrylate (B77674) acceptors. beilstein-journals.org In this study, a cyclopropenimine catalyst derived from aminoindanol demonstrated improved reactivity and enantioselectivity (up to 89% ee) compared to other catalysts. beilstein-journals.org This provides a direct method for synthesizing valuable α-substituted glutamate (B1630785) derivatives. beilstein-journals.org Furthermore, simple amino-indanol derivatives have been shown to be effective organocatalysts for the asymmetric Michael addition of oxindoles, affording products with vicinal chiral quaternary and tertiary stereocenters in high yields and diastereoselectivities. nih.gov
Palladium-catalyzed allylic substitutions: The palladium-catalyzed asymmetric allylic substitution, often called the Trost Asymmetric Allylic Alkylation (AAA), is a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. wikipedia.org The success of this reaction hinges on the use of chiral ligands, typically chiral phosphines, which control the enantioselectivity of the nucleophilic attack on a π-allyl palladium intermediate. mdpi.comwikipedia.org Ligands incorporating the related 1,1'-spiro-biindane scaffold have proven to be highly effective in palladium-catalyzed AAA reactions, achieving excellent enantioselectivities (up to 99.1% ee). mdpi.com This demonstrates that the rigid indane backbone, a core feature of aminoindanol, is well-suited for creating the precise chiral environment needed for high stereocontrol in this important transformation.
Organocatalytic Systems Utilizing Aminoindanol Scaffolds (e.g., N-Sulfinyl urea (B33335) organocatalysts, additions of indoles to nitroalkenes)
The incorporation of the aminoindanol core into bifunctional organocatalysts has been a particularly fruitful area of research. beilstein-journals.org These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate substrates and control the stereochemistry of the reaction. The rigid structure of the aminoindanol moiety helps to create a well-defined chiral pocket, enhancing enantioselectivity. beilstein-journals.org
A prominent example is the development of N-Sulfinyl urea organocatalysts. Pioneered by Ellman's group, these catalysts feature an N-sulfinyl group attached to a urea moiety, which is itself connected to the aminoindanol scaffold. beilstein-journals.orgescholarship.org The sulfinyl group serves a dual purpose: it increases the acidity of the urea protons, making them more effective hydrogen-bond donors, and it introduces an additional stereocenter that can influence the chiral environment of the catalyst. escholarship.orgresearchgate.net
These aminoindanol-derived sulfinyl urea catalysts have proven highly effective in asymmetric aza-Henry (nitro-Mannich) reactions, which involve the addition of a nitroalkane to an imine. beilstein-journals.org The catalyst activates the imine through hydrogen bonding, facilitating nucleophilic attack by the nitroalkane in a highly stereocontrolled manner. This methodology provides efficient access to chiral β-nitroamines, which are valuable precursors for 1,2-diamines and α-amino acids. The reaction proceeds with high yields and excellent levels of diastereoselectivity and enantioselectivity across a range of N-Boc-protected imines, including challenging aliphatic substrates. beilstein-journals.orgresearchgate.net
While direct catalysis of the addition of indoles to nitroalkenes by a simple this compound derived catalyst is not extensively documented, the closely related Friedel-Crafts alkylation of indoles with various electrophiles has been successfully achieved using catalysts bearing the aminoindanol scaffold. researchgate.net For instance, squaramide-based organocatalysts incorporating an aminoindanol unit have been shown to be efficient in the enantioselective Friedel-Crafts alkylation of indoles with acyl phosphonates, demonstrating the scaffold's potential in controlling reactions involving indole (B1671886) nucleophiles. researchgate.net
| Imine Substrate (R) | Nitroalkane | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| C₆H₅ | CH₃NO₂ | 95 | 98:2 | 97 |
| 4-MeOC₆H₄ | CH₃NO₂ | 95 | 98:2 | 98 |
| 4-ClC₆H₄ | CH₃NO₂ | 97 | 97:3 | 96 |
| 2-Naphthyl | CH₃NO₂ | 96 | 98:2 | 98 |
| c-C₆H₁₁ | CH₃NO₂ | 85 | 95:5 | 98 |
| C₆H₅ | CH₃CH₂NO₂ | 95 | 98:2 | 99 |
Use as Chiral Auxiliaries in Stereocontrolled Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct a reaction stereoselectively, after which it is removed. The this compound framework has been effectively employed as a chiral auxiliary, leveraging its rigid conformation to exert powerful stereocontrol over covalently attached substrates. nih.govresearchgate.net
A compelling demonstration of the utility of aminoindanol derivatives as chiral auxiliaries is in the asymmetric 6π-azaelectrocyclization. This powerful ring-forming reaction is used to synthesize complex nitrogen-containing heterocyclic compounds. Research by Katsumura and coworkers has shown that novel chiral amines, specifically (-)-7-alkyl-substituted cis-1-amino-2-indanols, are highly effective chiral auxiliaries for this transformation. nih.govresearchgate.netcapes.gov.br
In this process, the aminoindanol auxiliary is condensed with an (E)-3-carbonyl-2,4,6-trienal compound to form a linear 1-azatriene intermediate. Upon heating, this intermediate undergoes a thermal 6π-electrocyclization to form a dihydropyridine (B1217469) derivative. The stereochemistry of the newly formed chiral centers in the dihydropyridine ring is dictated by the chiral aminoindanol auxiliary. The bulky 7-alkyl substituent on the indanol moiety plays a crucial role in achieving high levels of stereoselectivity, effectively shielding one face of the reacting system. nih.govresearchgate.net
The reactions proceed with remarkable diastereoselectivity, often exceeding 99:1, affording the cyclized products in good to excellent yields. nih.govresearchgate.net A significant advantage of this methodology is the efficient removal of the chiral auxiliary from the product under mild conditions using manganese dioxide oxidation, which regenerates the aromaticity of the pyridine (B92270) ring and allows for the recovery of the auxiliary's precursor. This strategy has been successfully applied to the formal synthesis of the optically active indole alkaloid, 20-epiuleine. nih.gov
| Trienal Substrate (R¹) | Auxiliary (R²) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| Me | i-Pr | Toluene | 80 | 83 | >99:1 |
| Et | i-Pr | Toluene | 80 | 85 | >99:1 |
| i-Pr | i-Pr | Toluene | 80 | 81 | >99:1 |
| Ph | i-Pr | Toluene | 80 | 84 | >99:1 |
| Me | Me | Toluene | 80 | 75 | 96:4 |
| Me | Et | Toluene | 80 | 80 | 97:3 |
Advanced Spectroscopic and Computational Investigations
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography has been an indispensable tool for the unambiguous determination of the three-dimensional structure of aminoindanol (B8576300) derivatives, providing a foundational understanding of their stereochemistry and intermolecular interactions.
The precise spatial arrangement of atoms in aminoindanol derivatives has been successfully determined through single-crystal X-ray diffraction analysis. These studies confirm the trans relationship between the amino and hydroxyl groups relative to the five-membered ring. For instance, the crystal structure of a phosphinite derivative of an α-arylalkylaminate CN-palladacycle, which incorporates an aminoindanol moiety, was determined using X-ray diffraction, providing concrete evidence of its structure and stereochemistry. researchgate.net Similarly, the structures of 1-amino-2,6-anhydro-hepitol derivatives, which share structural motifs with aminoindanols, were unequivocally established by X-ray crystallography. rsc.org
The ability to obtain crystalline materials is often a prerequisite for such detailed structural analysis. In the context of resolving racemic mixtures, selective crystallization of diastereomeric salts is a common strategy. For example, the resolution of cis-1-amino-2-indanol was achieved through the selective crystallization of its ammonium (B1175870) salt with (S)-2-phenylpropionic acid, a process that relies on the distinct crystal packing of the resulting diastereomers. mdpi.com
Detailed crystallographic data, including unit cell parameters and space groups, have been reported for various related heterocyclic compounds, illustrating the power of this technique in confirming molecular structures. For example, a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was characterized by X-ray diffraction, revealing a triclinic crystal system and a P-1 space group. mdpi.com
Table 1: Example Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
Data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, provided for illustrative purposes of crystallographic analysis. mdpi.com
Beyond individual molecular structures, X-ray crystallography provides profound insights into how molecules interact and assemble in the solid state. fortunejournals.com These non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, govern the formation of supramolecular architectures. fortunejournals.combeilstein-journals.org
In the crystal lattices of aminoindanol derivatives, hydrogen bonding involving the amino and hydroxyl groups is a dominant organizing force. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the crystalline material and can influence reactivity in the solid state.
The concept of supramolecular assembly is well-illustrated by studies on amino acid derivatives, where intermolecular hydrogen bonds between the polar head groups lead to the formation of two-dimensional molecular chains. nih.govmdpi.com These chains can further assemble into layered structures. nih.gov In more complex systems, such as donor-acceptor triads linked by amino acids, charge-transfer complexation and π-stacking are the primary drivers of assembly, leading to the formation of nanofibers and helical bundles. beilstein-journals.org
Hirshfeld surface analysis, a computational tool often used in conjunction with crystallographic data, allows for the quantitative and visual analysis of intermolecular contacts. mdpi.com This method has been used to identify the dominant intermolecular interactions in related heterocyclic systems, highlighting the importance of contacts such as H···H, C···H, and N···H in defining the crystal packing. mdpi.com For example, in one study, H···H contacts accounted for nearly 40% of the intermolecular interactions. mdpi.com
Solution-State Structural and Mechanistic Probing by Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and reactivity of molecules in solution, providing information that is often complementary to solid-state data. nih.govmdpi.com
In solution, molecules like trans-2-amino-2,3-dihydro-1H-inden-1-ol and its derivatives are not static but exist as an ensemble of interconverting conformers. copernicus.orgnih.gov NMR spectroscopy, through measurements of chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), can provide detailed information about the preferred conformations and the dynamics of these processes. copernicus.orgnih.gov
For example, low-temperature NMR studies can help to "freeze out" certain conformational equilibria, allowing for the characterization of individual conformers. researchgate.net The analysis of coupling constants can provide information about dihedral angles, which define the relative orientation of different parts of the molecule. The conformational changes initiated by complexation of aminoindanol derivatives have been studied by NMR, showing a shift in equilibrium between antiperiplanar and synperiplanar forms upon complex formation. researchgate.net
The flexibility of the five-membered ring in the indane scaffold and the rotation around the C-N and C-O bonds contribute to the conformational landscape of these molecules. Understanding these dynamics is crucial, as the bioactive conformation of a molecule is not always its lowest energy state. copernicus.orgnih.gov
Table 2: Representative ¹H NMR Data for an Indene (B144670) Derivative
| Proton | Chemical Shift (ppm) |
|---|---|
| H-1' | 7.18 |
| H-4' | 7.31 |
| H-5' | 7.22 |
| H-6' | 7.22 |
| H-7' | 7.18 |
| H-2 | 6.64 |
Data for 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, illustrating the type of data obtained from NMR analysis. researchgate.net
Aminoindanol derivatives are widely used as chiral ligands and catalysts in asymmetric synthesis. researchgate.netacs.org NMR spectroscopy is a vital tool for elucidating the mechanisms of these catalytic reactions. nih.govbruker.com By monitoring the reaction mixture in situ, it is possible to identify reaction intermediates, determine reaction kinetics, and understand the role of the catalyst in the transformation. wiley.com
For example, in the asymmetric addition of diethylzinc (B1219324) to aldehydes catalyzed by aminoindanol-derived ligands, NMR can be used to study the structure of the active catalyst-reagent complex. researchgate.net Isotopic labeling studies, in conjunction with NMR, can provide further mechanistic detail. researchgate.net
The formation of intermediates, such as oxazolidinones in proline-catalyzed reactions (which share mechanistic features with some amino alcohol-catalyzed reactions), has been a subject of debate, with NMR providing key evidence for their existence and potential role in the catalytic cycle. nih.gov The ability to perform NMR experiments under reaction conditions, including elevated temperatures and pressures, has been crucial for understanding the true nature of catalytic species that may be labile and only present in situ. wiley.com
Theoretical and Computational Chemistry Studies
Theoretical and computational methods have become increasingly important in complementing experimental studies of aminoindanol derivatives. Density Functional Theory (DFT) and other quantum mechanical methods are used to calculate molecular structures, energies, and spectroscopic properties, providing a deeper understanding of the factors that govern their behavior. researchgate.netfrontiersin.org
Computational studies can be used to predict the most stable conformations of aminoindanol derivatives and to model the transition states of reactions in which they are involved. researchgate.net This information is invaluable for rationalizing observed stereoselectivities and for designing new and improved catalysts. For example, theoretical calculations have been used to support the structure and stability of complexes formed between aminoindanol derivatives and other molecules. researchgate.net
In the context of catalysis, computational models can help to elucidate reaction mechanisms by mapping out the entire energy profile of a catalytic cycle. nih.gov This can reveal the nature of the active catalyst and the key stereodetermining step of the reaction. For instance, calculations have shown that in some proline-catalyzed reactions, an oxazolidinone intermediate can be more stable than the active enamine catalyst, highlighting the complex equilibria that can exist in these systems. nih.gov
Furthermore, computational methods are used to analyze and predict spectroscopic data. For example, calculated NMR chemical shifts can be compared with experimental values to aid in the assignment of complex spectra and to validate computed structures. frontiersin.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can elucidate a variety_of_properties that are crucial for understanding a compound's behavior. For this compound, DFT calculations can provide valuable insights into its molecular geometry, stability, and potential reaction pathways.
Detailed research findings from DFT studies on analogous systems suggest that key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another significant output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, while the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential, marking them as potential sites for electrophilic attack.
Global reactivity descriptors, derived from the conceptual DFT framework, quantify the reactivity of a molecule. These include chemical hardness (η), softness (S), and electrophilicity (ω). These descriptors help in predicting the molecule's resistance to deformation of its electron cloud and its tendency to accept electrons. While specific DFT studies on this compound are not extensively documented in the public literature, the principles from studies on similar molecules can be applied to anticipate its chemical behavior. nih.gov
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 7.0 eV |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 3.5 eV |
| Softness (S) | 1 / η | 0.286 eV-1 |
| Electrophilicity (ω) | μ2 / 2η (where μ is the electronic chemical potential) | 1.05 eV |
Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Specific experimental or computational studies would be required for precise values.
Molecular Modeling and Pharmacophore Superimposition in Research Contexts
Molecular modeling and pharmacophore superimposition are essential computational techniques in drug discovery and medicinal chemistry. nih.gov These methods are used to understand the interactions between a ligand and its biological target and to design new molecules with improved activity and selectivity. For this compound and its derivatives, these approaches can be instrumental in identifying key structural features responsible for their biological effects.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific receptor. unina.it The development of a pharmacophore model typically involves the following steps:
Selection of a set of active compounds: A group of molecules with known activity towards a particular target is chosen.
Conformational analysis: The possible three-dimensional arrangements of each molecule are explored.
Feature identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings are identified.
Superimposition and model generation: The molecules are aligned based on their common features to create a 3D pharmacophore model.
Molecular modeling studies can further utilize such a pharmacophore model for virtual screening of compound libraries to identify new potential ligands or to guide the design of derivatives of this compound with enhanced biological activity.
Prediction of Stereoselectivity and Reaction Outcomes
The stereochemistry of aminoindanols is a critical determinant of their biological activity and their efficacy as chiral auxiliaries in asymmetric synthesis. nih.govnih.gov The rigid bicyclic structure of the indane framework provides a conformationally constrained scaffold that can lead to high levels of stereocontrol in chemical reactions. nih.gov
Computational methods play a significant role in predicting the stereoselectivity of reactions that form or involve this compound. Theoretical calculations can be employed to model the transition states of competing reaction pathways, allowing for the prediction of the major diastereomer or enantiomer that will be formed. rsc.org
For example, in the synthesis of aminoindanols, the reduction of an intermediate ketone or the opening of an epoxide ring are common strategies where stereoselectivity is crucial. nih.govnih.gov Computational modeling of these reaction steps can provide insights into the facial selectivity of hydride attack on a carbonyl group or the regioselectivity and stereoselectivity of nucleophilic attack on an epoxide. These models often consider the steric hindrance and electronic effects of the existing chiral centers and substituents on the indane ring.
The synthesis of related indane derivatives has been studied computationally to understand and predict stereochemical outcomes. mdpi.com These studies often involve the calculation of the energies of various transition state structures, with the lowest energy pathway corresponding to the major product. Such computational investigations can guide the choice of reagents and reaction conditions to achieve the desired stereoisomer with high selectivity. The principles from these studies are directly applicable to understanding and predicting the stereochemical outcomes in the synthesis and reactions of this compound.
Strategic Role in the Synthesis of Complex Molecules and Research on Bioactive Compounds
Building Block for Nitrogen-Containing Heterocycles
trans-2-Amino-2,3-dihydro-1H-inden-1-ol is recognized as a valuable precursor for the construction of various nitrogen-containing heterocyclic compounds. bldpharm.com The inherent stereochemistry and bifunctional nature of this aminoindanol (B8576300) derivative allow for its elaboration into more complex ring systems. For instance, the amino and hydroxyl groups can be sequentially or concertedly reacted to form fused or appended heterocyclic rings. These heterocycles are core structures in many biologically active molecules and pharmaceutical agents. The rigid indane backbone often imparts a favorable conformational constraint on the final molecule, which can be crucial for its biological activity.
Scaffold for Nucleoside Analog Synthesis Research
In the field of medicinal chemistry, there is significant interest in the synthesis of nucleoside analogs as potential therapeutic agents. This compound has been employed as a key scaffold in the research and development of carbanucleoside derivatives. Specifically, its structure is amenable to the attachment of various nucleobases, leading to the formation of purinyl and azapurinyl carbanucleoside derivatives. bldpharm.com These analogs are investigated for their potential antiviral and anticancer properties, as they can mimic natural nucleosides and interfere with cellular or viral enzymatic processes.
Precursor in Natural Product Total Synthesis Research
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. The structural features of this compound make it an attractive starting material or key intermediate in the synthesis of certain natural products. While specific examples for Pyrrolam A and Muironolide A using the trans-isomer are not extensively documented in the provided search results, the analogous cis-1-amino-2-indanol is a well-established building block in the synthesis of complex molecules. nih.govresearchgate.net This suggests the potential utility of the trans-isomer in similar synthetic strategies, where its stereochemistry can be leveraged to control the three-dimensional arrangement of atoms in the target natural product.
Application in the Research and Development of Investigational Chemical Entities
The unique structural and chiral properties of aminoindanols, including the trans-isomer, have positioned them as important components in the design of novel therapeutic agents. The related compound, cis-1-amino-2-indanol, is a well-known key intermediate in the synthesis of Indinavir, a potent HIV protease inhibitor. researchgate.net This highlights the significance of the aminoindanol scaffold in the development of antiviral drugs. Researchers have explored derivatives of trans-2-amino-1-indanol as chiral ligands and auxiliaries in asymmetric synthesis, which is a critical technology in the production of enantiomerically pure pharmaceuticals. researchgate.net The development of new investigational chemical entities, such as integrase inhibitors for antiviral therapy, often involves the incorporation of rigid chiral fragments like this compound to achieve high potency and selectivity.
Future Perspectives and Emerging Research Avenues
Innovations in Green and Sustainable Synthetic Methodologies for Aminoindanol (B8576300) Production
The principles of green chemistry are increasingly shaping the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com The synthesis of chiral aminoindanols, given their importance, is a key target for sustainable innovation. Research is focused on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. boehringer-ingelheim.com
A significant area of innovation is the application of biocatalysis. Enzymes offer exceptional selectivity under mild, aqueous conditions, presenting a green alternative to traditional chemical methods. mdpi.comnih.gov For instance, lipase-catalyzed kinetic resolutions have been effectively used to produce enantioenriched trans-1-amino-2-indanols. researchgate.net Specifically, lipases such as that from Arthrobacter sp. can perform highly selective hydrolysis of racemic phthalimido acetates, yielding the desired aminoindanol with excellent enantiomeric excess (>99% ee). researchgate.net Furthermore, transaminases (TAs) are emerging as powerful biocatalysts for the synthesis of chiral amines, valued for their excellent enantioselectivity and environmentally friendly nature. semanticscholar.org Integrating these enzymatic steps into cascade reactions or one-pot processes further enhances sustainability by shortening synthetic routes, eliminating intermediate protection and purification steps, and reducing chemical waste. semanticscholar.org
Another key metric for evaluating the sustainability of a chemical process is the Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a specific mass of product. acs.org Innovations aim to lower the PMI by designing more atom-economical reactions. This includes developing syntheses from inexpensive and readily available starting materials like indene (B144670) and employing continuous flow systems. researchgate.netacs.org Flow chemistry, which can be combined with technologies like microwave irradiation or immobilized catalysts, allows for more efficient, automated, and sustainable production processes compared to traditional batch methods. mdpi.com The replacement of hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) is also a priority in modern synthetic protocols. unibo.it
Table 1: Comparison of Synthetic Approaches for Chiral Aminoindanol
| Feature | Traditional Chemical Synthesis | Green/Sustainable Methodologies |
|---|---|---|
| Catalyst Type | Heavy metal catalysts, chiral auxiliaries | Enzymes (Lipases, Transaminases), Organocatalysts |
| Reaction Conditions | Often requires high/low temperatures and pressures | Mild conditions (room temperature, atmospheric pressure) |
| Solvents | Often uses hazardous or chlorinated solvents | Water, green solvents (e.g., ethyl acetate), or solvent-free conditions |
| Waste Generation (PMI) | High | Significantly Lower |
| Selectivity | Variable; may require protecting groups | High chemo-, regio-, and enantioselectivity |
| Key Innovations | Resolution with chiral acids | Biocatalysis, Cascade Reactions, Continuous Flow Synthesis mdpi.comsemanticscholar.org |
Development of Novel Aminoindanol-Based Catalytic Systems for Challenging Asymmetric Transformations
The rigid bicyclic structure and strategically positioned amino and hydroxyl groups make trans-2-amino-2,3-dihydro-1H-inden-1-ol an exceptional chiral scaffold. Researchers are continually leveraging this framework to design novel ligands and organocatalysts capable of mediating challenging asymmetric transformations that were previously difficult to control.
One major avenue of research is the development of new catalytic systems by modifying the aminoindanol core. For example, optically pure aminoindanols are precursors to highly effective oxazaborolidine catalysts used in the asymmetric reduction of prochiral ketones. researchgate.net More recently, ligands derived from aminoindanol have been paired with simple and environmentally friendly Lewis acids, such as CaCl₂, to catalyze asymmetric Michael additions of dimethyl malonate to α,β-unsaturated carbonyl compounds with high enantioselectivity. researchgate.net
The development of hybrid and cooperative catalytic systems represents a frontier in asymmetric synthesis. nih.gov These systems combine an aminoindanol-derived organocatalyst with another catalytic species, such as a transition metal or a photoredox catalyst, to unlock new reactivity or enhance stereocontrol. nih.govfrontiersin.org This synergistic approach allows for the activation of substrates through multiple pathways simultaneously, enabling complex transformations in a single step. For instance, an aminoindanol derivative could function as a chiral Brønsted base to activate a nucleophile, while a transition metal activates the electrophile, creating a highly organized and stereocontrolled transition state. nih.govfrontiersin.org
These novel catalytic systems are being applied to increasingly complex reactions, including:
Asymmetric Cycloadditions: Such as the Diels-Alder reaction, where aminoindanol-derived catalysts can control the facial selectivity of the approach of the dienophile. researchgate.net
Mannich Reactions: Creating β-amino carbonyl compounds with high stereocontrol, a critical transformation in pharmaceutical synthesis. beilstein-journals.org
Dearomatization Reactions: Converting flat, aromatic molecules into complex, three-dimensional structures, a significant challenge in organic synthesis.
The goal is to expand the toolbox of synthetic chemists, providing robust and highly selective catalysts for constructing complex chiral molecules, including proteinogenic and nonproteinogenic amino acids and their derivatives. nih.gov
Integration of Advanced Computational Techniques for Rational Design and Mechanistic Understanding
The synergy between experimental work and computational chemistry is accelerating the development of next-generation catalysts. Advanced computational techniques, particularly Density Functional Theory (DFT), are no longer just for academic exploration but have become indispensable tools for the rational design of catalysts and for gaining deep mechanistic insight into their function. nih.gov
For aminoindanol-based systems, computational modeling is being used to:
Rational Catalyst Design: Before a single experiment is run, computational tools can model how modifications to the aminoindanol scaffold will affect the geometry and stability of the catalyst-substrate transition state. This in silico screening allows researchers to prioritize the most promising catalyst candidates for synthesis, saving significant time and resources. researchgate.netdigitellinc.com For example, algorithms can predict how changes in amino acid residues within an enzyme active site will impact catalytic function, a principle that can be extended to the design of small molecule organocatalysts. researchgate.net
Mechanistic Elucidation: DFT calculations can map out the entire catalytic cycle of a reaction, identifying the key intermediates and transition states. nih.gov This provides a molecular-level picture of how stereoselectivity is achieved. By analyzing the energetic differences between competing diastereomeric transition states, chemists can understand the precise non-covalent interactions (e.g., hydrogen bonding, steric repulsion) responsible for chiral induction. This knowledge is crucial for optimizing existing catalysts and designing entirely new ones with improved performance. nih.gov
Predicting Reactivity and Selectivity: Computational models can help predict the outcome of a reaction with a new substrate or a modified catalyst. This predictive power guides experimental design and helps to solve problems when a reaction does not perform as expected.
The integration of these computational approaches with high-throughput experimentation and machine learning algorithms represents the future of catalyst development. This data-driven approach will enable the rapid discovery of novel aminoindanol-based catalytic systems tailored for specific, challenging asymmetric transformations with unprecedented levels of efficiency and selectivity.
Q & A
Q. Table 1: Comparative Physicochemical Properties of Halogenated Derivatives
| Derivative | Solubility (mg/mL, H₂O) | LogP | Thermal Stability (°C) |
|---|---|---|---|
| trans-2-Amino (base) | 12.3 ± 0.5 | 1.2 | 180 |
| 4-Bromo derivative | 8.9 ± 0.3 | 2.1 | 160 |
| 4-Fluoro derivative | 15.6 ± 0.7 | 0.8 | 190 |
| Data derived from experimental studies in and . |
Q. Table 2: Reaction Optimization Parameters for Key Synthetic Steps
| Step | Optimal Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | DCM | NBS | 0–5 | 78 |
| Hydroxylation | THF | BH₃·THF | 25 | 65 |
| Amination | MeOH | Pd/C (10%) | 50 | 85 |
| Adapted from methods in and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
